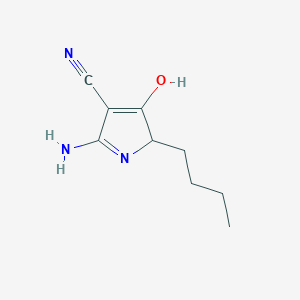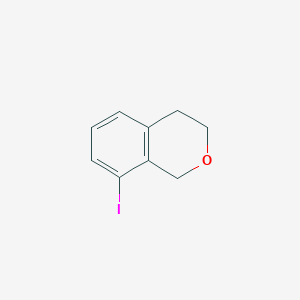
8-Iodo-3,4-dihydro-1H-2-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Iodo-3,4-dihydro-1H-2-benzopyran is an organic compound with the molecular formula C9H9IO It is a derivative of 2-benzopyran, where an iodine atom is substituted at the 8th position of the benzopyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-3,4-dihydro-1H-2-benzopyran typically involves the iodination of 3,4-dihydro-2H-1-benzopyran. One common method is the reaction of 3,4-dihydro-2H-1-benzopyran with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle large quantities of iodine and other reagents.
Analyse Des Réactions Chimiques
Types of Reactions
8-Iodo-3,4-dihydro-1H-2-benzopyran can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form 8-iodo-2H-1-benzopyran-1-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or dichloromethane.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents such as tetrahydrofuran or diethyl ether.
Major Products
Substitution: Formation of 8-substituted-3,4-dihydro-1H-2-benzopyran derivatives.
Oxidation: Formation of 8-iodo-2H-1-benzopyran-1-one.
Reduction: Formation of 3,4-dihydro-1H-2-benzopyran.
Applications De Recherche Scientifique
8-Iodo-3,4-dihydro-1H-2-benzopyran has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and anti-inflammatory agents.
Material Science: The compound can be used in the development of new materials with unique optical and electronic properties.
Chemical Biology: It serves as a probe for studying biological processes involving benzopyran derivatives.
Pharmaceutical Research: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 8-Iodo-3,4-dihydro-1H-2-benzopyran depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodine atom can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways involved would vary based on the specific bioactive derivative being studied .
Comparaison Avec Des Composés Similaires
8-Iodo-3,4-dihydro-1H-2-benzopyran can be compared with other benzopyran derivatives:
3,4-Dihydro-2H-1-benzopyran: Lacks the iodine substitution, making it less reactive in certain chemical reactions.
8-Bromo-3,4-dihydro-1H-2-benzopyran: Similar in structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
8-Chloro-3,4-dihydro-1H-2-benzopyran: Contains a chlorine atom, leading to different chemical and biological properties compared to the iodine derivative.
Propriétés
Formule moléculaire |
C9H9IO |
|---|---|
Poids moléculaire |
260.07 g/mol |
Nom IUPAC |
8-iodo-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C9H9IO/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3H,4-6H2 |
Clé InChI |
OTPLOUWTJHJEIO-UHFFFAOYSA-N |
SMILES canonique |
C1COCC2=C1C=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



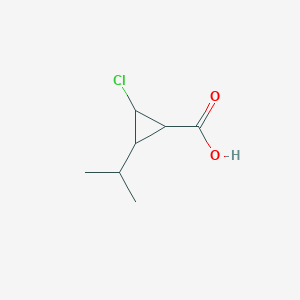
![2,2,2-trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B13159562.png)
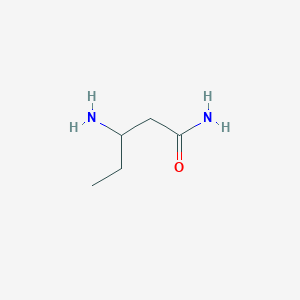
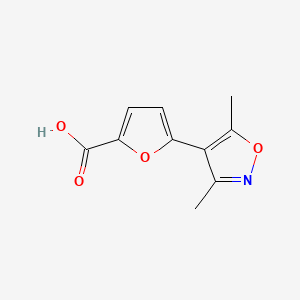
![[1-(3-Bromopropyl)pyrrolidin-3-yl]methanol](/img/structure/B13159588.png)
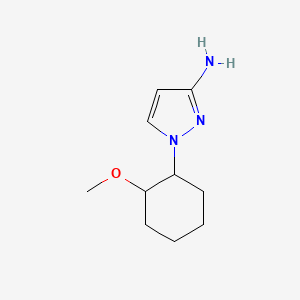

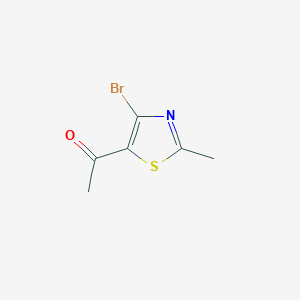
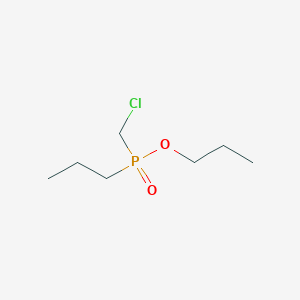
![N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide](/img/structure/B13159643.png)
